molecular formula C39H56O4 B1339194 Stigmasteryl ferulate CAS No. 20972-08-1

Stigmasteryl ferulate

Cat. No. B1339194
CAS RN: 20972-08-1
M. Wt: 588.9 g/mol
InChI Key: NMWHNQAIHFWROQ-ZJNYQSGUSA-N
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Description

Stigmasteryl ferulate is not directly mentioned in the provided papers; however, the papers do discuss stigmasterol, which is a related compound. Stigmasterol is a plant sterol, or phytosterol, with a structure similar to cholesterol found in the human body. It is present in various plant-based foods and is known for its potential health benefits, including cholesterol-lowering effects. The papers provided focus on the analysis, synthesis, and properties of stigmasterol and its derivatives .

Synthesis Analysis

The synthesis of stigmasterol derivatives is highlighted in several studies. One paper reports the synthesis of novel stigmasterol-amino acid conjugates, which are designed to be stimuli-responsive gelators . Another study discusses the synthesis of conjugates consisting of stigmasterol and L-phenylalanine, which are potential low molecular weight/mass organic gelators (LMWGs/LMMGs) . Additionally, the synthesis of sterols with deuterium-labeled stigmasterol involves the Wittig-Horner coupling of a 22 aldehyde derived from stigmasterol .

Molecular Structure Analysis

The molecular structure of stigmasterol derivatives is crucial for their function and properties. The X-ray structure determination of a chiral synthon, which is essential for the synthesis of deuterium-labeled stigmasterol, provides insight into the absolute configuration of the chiral carbon atoms . This structural information is vital for understanding the behavior and reactivity of stigmasterol derivatives.

Chemical Reactions Analysis

The chemical reactions involving stigmasterol derivatives are not extensively covered in the provided papers. However, the synthesis processes mentioned imply the use of ester and amide bond formation, as well as the Wittig-Horner coupling reaction, which are common organic synthesis reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of stigmasterol and its derivatives are explored in these studies. The gelation properties of stigmasterol-amino acid conjugates were investigated in various solvents, revealing that the hydrochloride salts of these conjugates acted as gelators . The physico-chemical properties of stigmasterol-L-phenylalanine conjugates were also investigated, with a focus on their gelation abilities and self-assembly properties . The high-performance liquid chromatography (HPLC) method developed for the analysis of stigmasterol in herbal formulations provides information on its solubility and detection limits .

Scientific Research Applications

Anti-Osteoarthritic Properties

Stigmasteryl ferulate, particularly in the form of stigmasterol, has been studied for its potential anti-inflammatory effects, which could be beneficial in osteoarthritis. Research indicates that stigmasterol can inhibit various pro-inflammatory and matrix degradation mediators typically involved in osteoarthritis-induced cartilage degradation. This effect is partly due to the inhibition of the NF-kappaB pathway, highlighting its potential as an anti-osteoarthritic agent (Gabay et al., 2010).

Anticancer Properties

Stigmasterol has demonstrated anticancer effects against various types of cancers, including ovarian, lung, and gastric cancer. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate signaling pathways associated with cancer progression. For instance, in ovarian cancer cells, stigmasterol induces apoptosis by affecting mitochondrial function and reactive oxygen species production (Bae et al., 2020). Similarly, in lung cancer, it has been found to inhibit the progression by targeting the retinoic acid-related orphan receptor C (Dong et al., 2021).

Neuroprotective Effects

Stigmasterol has shown potential neuroprotective effects. For example, it can ameliorate memory impairments induced by scopolamine in mice, suggesting its utility in cognitive disorders. This effect may be mediated through enhancement of the cholinergic neurotransmission system and activation of estrogen or NMDA receptors (Park et al., 2012).

Anti-Inflammatory and Anti-Asthmatic Effects

The compound has been found to modulate allergic airway inflammation in an animal model of asthma. It has shown significant suppressive effects on key features of allergen-induced asthma, suggesting its potential as an antiasthmatic agent (Antwi et al., 2017).

Antioxidant and Antimicrobial Activities

Stigmasterol is also recognized for its antioxidant properties. In various studies, it has been shown to possess potent radical scavenging activity, indicating its potential as an antioxidant agent. Additionally, it has antimicrobial properties against a range of microorganisms, suggesting its use in treating infections (Prachayasittikul et al., 2009).

Future Directions

Stigmasterol has been poorly understood, and there is a paucity of systemic review on the mechanism underlying its anti-tumor effect . In the future, researchers should substitute in vivo and in vitro experiments into clinical trials to fully explore the potential of stigmasterol in tumor treatment .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H56O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h9-13,17-18,23,25-26,28,30-34,40H,8,14-16,19-22,24H2,1-7H3/b12-9+,18-11+/t26-,28-,30+,31+,32-,33+,34+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWHNQAIHFWROQ-ZJNYQSGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stigmasteryl ferulate

CAS RN

20972-08-1
Record name Stigmasteryl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020972081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STIGMASTERYL FERULATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2560PXB85N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
A TANAKA, A KATO - Journal of Japan Oil Chemists' Society, 1975 - jstage.jst.go.jp
… , β-sitosteryl ferulate and stigmasteryl ferulate, and of their … , β-sitosteryl ferulate and stigmasteryl ferulate, and of oryzanol … in the spectra of free stigmasteryl ferulate and its acetate, and …
Number of citations: 8 www.jstage.jst.go.jp
A Begum, P Borah, P Chowdhury - Steroids, 2016 - Elsevier
… -feruloyl)-stigmasterol (12b): 1 g of 3-O-(trans-4-O-acetylferuloyl)-stigmasterol (12a) was hydrolyzed under basic condition as per procedure described above to get stigmasteryl ferulate (…
Number of citations: 5 www.sciencedirect.com
Z Xu, JS Godber - Journal of agricultural and food chemistry, 1999 - ACS Publications
… The 10 components of γ-oryzanol were identified as Δ 7 -stigmastenyl ferulate, stigmasteryl ferulate, cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, Δ 7 -campestenyl ferulate, …
Number of citations: 480 pubs.acs.org
Y Hara, A Kikuchi, A Noriyasu, H Furukawa… - Solvent Extraction …, 2016 - jstage.jst.go.jp
Rice bran is an underused co-product of rice milling and presently the value is partially captured through extraction and refining of rice bran oil (RBO)[1], as a considerable high oil …
Number of citations: 11 www.jstage.jst.go.jp
A Bot, R den Adel, EC Roijers - Journal of the American Oil Chemists' …, 2008 - Springer
… -1], 45.9% 24-methylene cycloartenyl ferulate, 26.8% cycloartenyl ferulate, 13.1% campesteryl ferulate, 7.1% sitosteryl ferulate, 1.4% Δ 5 -avenasteryl ferulate, 1.3% stigmasteryl ferulate…
Number of citations: 152 link.springer.com
MW Nasir - 2022 - digital.car.chula.ac.th
… ferulate, stigmasteryl ferulate และ cyclobranyl ferulate แกมมาออริซานอลที่มี cycloartenyl ferulate และ campesteryl ferulate เป็นองค์ประกอบหลักแสดงฤทธิ์ยับยั้ง เอนไซม์เอซีอี 2 ได้ดีที่สุดโดยมีค่า…
Number of citations: 0 digital.car.chula.ac.th
D Zhu, E Dimitriadou, L Nyström - … of Individual Steryl …, 2015 - research-collection.ethz.ch
… The antioxidant effects of cycloartenyl ferulate, stigmasteryl ferulate, cholesteryl ferulate, sitostanyl ferulate as well as the steryl ferulates mixture from rice (γ-oryzanol) were evaluated. …
Number of citations: 2 www.research-collection.ethz.ch
H Wang, C Jia, S Guo, E Karangwa, X Zhang - Food chemistry, 2018 - Elsevier
… cinnamate was 542.9 and stigmasteryl ferulate was 588.6. As … /z 587.6 for stigmasteryl ferulate were observed under positive… Similarly, the chemical shift of stigmasteryl ferulate at δ 3.92, …
Number of citations: 7 www.sciencedirect.com
S Ghosh, H Bollinedi, S Gopala Krishnan… - Frontiers in …, 2022 - frontiersin.org
… For instance, the 24-methylenecycloartanyl-p-coumarate, Δ7-stigmastenyl ferulate, stigmasteryl ferulate and cycloartenyl caffeate showed a decreasing trend from booting stage to milky …
Number of citations: 1 www.frontiersin.org
D Saikia, SC Deka - International Food Research Journal, 2011 - search.ebscohost.com
Natural products such as cereals are likely to form the basis of nutraceuticals. The nutraceutical revolution represents an enormous opportunity for growth and expansion. Wheat, …
Number of citations: 65 search.ebscohost.com

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